2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide
Overview
Description
2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of 2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 4-aminobenzophenone in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiazole ring is known for its biological activity, making it a candidate for studies related to antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide involves its interaction with specific molecular targets. The thiazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide can be compared with other thiazole-containing compounds such as:
2-phenylthiazole: Known for its antimicrobial properties.
4-methylthiazole: Used in flavor and fragrance industries.
Thiamine (Vitamin B1): An essential nutrient involved in energy metabolism.
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-20(2,3)19(23)21-16-11-9-14(10-12-16)17-13-24-18(22-17)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWOJHKEEHOMDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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